molecular formula C18H33N3O13 B12393746 beta-Lac-TEG-N3

beta-Lac-TEG-N3

Cat. No.: B12393746
M. Wt: 499.5 g/mol
InChI Key: ODCSAHBYDSBXRV-MUKCROHVSA-N
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Description

beta-Lac-TEG-N3: is a click chemistry reagent containing an azide group. It is widely used in various biochemical research applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. This compound is particularly valuable in the field of antibody-drug conjugates (ADC) and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Lac-TEG-N3 involves the incorporation of an azide group into a lactosyl tetraethylene glycol (TEG) scaffold. The reaction typically involves the use of azide-containing reagents and appropriate catalysts to facilitate the formation of the azide group on the TEG scaffold .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production is carried out under controlled environments to maintain the stability and purity of the compound .

Mechanism of Action

Mechanism: beta-Lac-TEG-N3 exerts its effects through the formation of stable triazole rings via azide-alkyne cycloaddition reactions. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and drug development .

Molecular Targets and Pathways: The primary molecular targets of this compound are alkyne-containing molecules. The compound interacts with these molecules through cycloaddition reactions, forming stable triazole linkages that can be used for various biochemical applications .

Comparison with Similar Compounds

    beta-Lac-TEG-DBCO: Another click chemistry reagent containing a strained alkyne group.

    beta-Lac-TEG-BCN: A click chemistry reagent containing a different strained alkyne group.

Uniqueness: beta-Lac-TEG-N3 is unique due to its azide group, which allows it to undergo both CuAAc and SPAAC reactions. This versatility makes it a valuable tool in various biochemical and pharmaceutical research applications .

Properties

Molecular Formula

C18H33N3O13

Molecular Weight

499.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H33N3O13/c19-21-20-1-2-29-3-4-30-5-6-31-17-15(28)13(26)16(10(8-23)33-17)34-18-14(27)12(25)11(24)9(7-22)32-18/h9-18,22-28H,1-8H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1

InChI Key

ODCSAHBYDSBXRV-MUKCROHVSA-N

Isomeric SMILES

C(COCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C(COCCOCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-]

Origin of Product

United States

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